molecular formula C15H24 B1617493 1,5,9-Trimethylcyclododeca-1,5,9-triene CAS No. 21064-19-7

1,5,9-Trimethylcyclododeca-1,5,9-triene

Cat. No. B1617493
CAS RN: 21064-19-7
M. Wt: 204.35 g/mol
InChI Key: XOTMHDVYZZBKEJ-UHFFFAOYSA-N
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Description

1,5,9-Trimethylcyclododeca-1,5,9-triene is a chemical compound with the molecular formula C15H24 . It is a mixture of isomers . The compound is used as an intermediate in making derivatives useful in the perfume and pharmaceutical industries, as well as catalysts .


Molecular Structure Analysis

The molecular weight of 1,5,9-Trimethylcyclododeca-1,5,9-triene is 204.35 . The compound contains 15 carbon atoms and 24 hydrogen atoms . It contains a total of 39 bonds, including 15 non-H bonds, 3 multiple bonds, 3 double bonds, and 1 twelve-membered ring .


Physical And Chemical Properties Analysis

1,5,9-Trimethylcyclododeca-1,5,9-triene is a clear slightly yellow liquid . It has a density of 0.828 g/cm3 . The compound’s molar refractivity is 68.26 ± 0.3 cm3, and its index of refraction is 1.465 ± 0.02 .

Scientific Research Applications

Stereochemistry and Flame Retardants

1,5,9-Trimethylcyclododeca-1,5,9-triene's derivative, 1,2,5,6,9,10-Hexabromocyclododecane, is significant in the study of stereochemistry. It is used as an additive flame retardant and involves complex configurations of enantiomeric pairs of diastereomers (Becher, 2005).

Cluster Chemistry

The compound's interaction with ruthenium complexes has been a subject of interest in cluster chemistry. One study detailed a reaction between Ru3(CO)12 and 1,5,9-trimethylcyclododeca-1,5,9-triene, highlighting an unusual hydrocarbon-cluster bonding mode (Bruce, Hinchliffe, Skelton, & White, 1995).

Hydrocarbon Complexes and Ring Contraction

Research into the ring contraction reactions of all-trans-Cyclododeca-1,5,9-triene with ruthenium compounds further expands the understanding of its chemical properties and potential applications (Knox, Phillips, & Stone, 1974).

Industrial Process and By-products

In the field of industrial chemistry, the synthesis of 1,5,9-cyclododecatriene, a related compound, has been investigated for understanding the mechanism and by-products of the trimerization process of butadiene, an important industrial reaction (Thrun et al., 2019).

Isomerization Studies

The isomerisation of cyclododeca-1,5,9-triene, including both photochemical and metal-catalyzed processes, has been studied to understand its potential applications and chemical behavior (Attridge & Maddock, 1971).

Safety And Hazards

The compound is classified as Skin Corrosion, Category 1B, and is hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 4 . It is recommended to avoid inhalation and contact with skin and eyes .

properties

IUPAC Name

1,5,9-trimethylcyclododeca-1,5,9-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-13-7-4-9-14(2)11-6-12-15(3)10-5-8-13/h7,10-11H,4-6,8-9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTMHDVYZZBKEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=CCCC(=CCC1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066674
Record name 1,5,9-Cyclododecatriene, 1,5,9-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5,9-Trimethylcyclododeca-1,5,9-triene

CAS RN

21064-19-7
Record name 1,5,9-Cyclododecatriene, 1,5,9-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,5,9-Cyclododecatriene, 1,5,9-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5,9-trimethylcyclododeca-1,5,9-triene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.157
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
9
Citations
MI Bruce, JR Hinchliffe, BW Skelton… - Australian journal of …, 1995 - CSIRO Publishing
A reaction between Ru3(CO)12 and 1,5,9-trimethylcyclododeca-1,5,9-triene has given the orange-red complex Ru3(μ3-2η1,2η3-C14H17Me)(μ-CO)(CO)7, fully characterized by a single…
Number of citations: 3 www.publish.csiro.au
M Bruce, J Hinchliffe, B Skelton, A White - 1995 - digital.library.adelaide.edu.au
A reaction between Ru3(CO)12 and 1,5,9-trimethylcyclododeca-1,5,9-triene has given the orange-red complex Ru3(μ3-2η1,2η3-C14H17Me)(μ-CO)(CO)7, fully characterized by a single…
Number of citations: 0 digital.library.adelaide.edu.au
MI Bruce, JR Hinchliffe, BW Skelton… - Australian Journal of …, 1995 - osti.gov
A reaction between Ru{sub 3}(CO){sub 12} and 1,5,9-trimethylcyclododeca-1,5,9-trine has given the orange-red complex Ru{sub 3}({mu}{sub 3}-2{eta}{sup 1}, 2{eta}{sup 3}-C{sub 14}H{…
Number of citations: 0 www.osti.gov
A Hou, JS Dickschat - Chemistry–A European Journal, 2021 - Wiley Online Library
Four synthetic farnesyl diphosphate analogues were enzymatically converted with three bacterial sesquiterpene synthases, including β‐himachalene synthase (HcS) and (Z)‐γ‐…
G Brieger - Journal of Insect Physiology, 1971 - Elsevier
Four series of compounds have been tested for juvenile hormone (JH) mimic activity with Oncopeltus fasciatus. (1) Derivatives of methyl benzoate showed that activity is limited to …
A Lestido-Cardama, A Rodríguez Bernaldo de Quirós… - Foods, 2020 - mdpi.com
Food packaging has received special attention from the food safety standpoint since it could be a potential source of contamination through the migration of chemical substances from …
Number of citations: 7 0-www-mdpi-com.brum.beds.ac.uk
CL Steele, J Crock, J Bohlmann, R Croteau - Journal of Biological …, 1998 - ASBMB
Grand fir (Abies grandis) has been developed as a model system for the study of oleoresin production in response to stem wounding and insect attack. The turpentine fraction of the …
Number of citations: 493 www.jbc.org
A Cox - Photochemistry: Volume 29, 2007 - books.google.com
Topics which have formed the subjects of reviews this year include photoinduced organic synthesis,'photoisomerisations involving super-cyclophanes,” regioselective and …
Number of citations: 11 books.google.com
LS Bolduc - 2018 - core.ac.uk
L’objectif général de cet essai consiste à évaluer les dangers écotoxicologiques potentiels des fragrances et à réaliser un exercice de priorisation des besoins d’études …
Number of citations: 2 core.ac.uk

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